molecular formula C10H14ClF2N B2365572 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride CAS No. 2031268-79-6

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride

Cat. No.: B2365572
CAS No.: 2031268-79-6
M. Wt: 221.68
InChI Key: PEVOGNAMUJKUTR-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N. It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzaldehyde with nitroethane to form 2,6-difluoro-β-nitrostyrene. This intermediate is then reduced to 4-(2,6-difluorophenyl)butan-2-amine, which is subsequently converted to its hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on certain biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride can be compared with other similar compounds, such as:

    4-(2,6-Difluorophenyl)butan-2-amine: The non-hydrochloride form of the compound.

    4-(2,6-Difluorophenyl)butan-2-ol: A related compound with a hydroxyl group instead of an amine.

    2,6-Difluorobenzylamine: A simpler amine derivative of 2,6-difluorobenzene.

Biological Activity

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is a substituted phenylbutanamine that has garnered attention in pharmacological research due to its potential biological activities. Its chemical structure, characterized by a butanamine backbone and a 2,6-difluorophenyl group, suggests possible interactions with various neurotransmitter systems, making it a candidate for neuropharmacological applications.

  • Molecular Formula : C10H14ClF2N
  • Molar Mass : 221.68 g/mol

Initial studies indicate that this compound may interact with several neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. The presence of fluorine atoms in its structure is hypothesized to enhance binding affinity and selectivity towards these targets. Further investigations are required to elucidate the specific mechanisms by which this compound exerts its effects.

Biological Activity Overview

Research has begun to explore the biological activity of this compound across several domains:

  • Neuropharmacology :
    • Compounds with similar structures have been linked to stimulant effects and potential applications in treating mood disorders.
    • Binding affinity studies suggest interactions with serotonin and dopamine receptors.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicate that derivatives of this compound may exhibit selective toxicity against certain cancer cell lines, although specific data on this compound is limited.
  • Enzyme Inhibition :
    • The compound's potential role as an enzyme inhibitor is under investigation, particularly concerning enzymes involved in metabolic pathways relevant to diabetes and obesity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure HighlightsUnique Features
4-MethylphenethylamineMethyl group at para positionCommonly studied as a stimulant
3,4-MethylenedioxyamphetamineMethylenedioxy bridgeKnown for psychoactive effects
4-(Fluorophenyl)butan-2-amineSingle fluorine substitutionLess potent than its difluoro counterpart

Case Studies and Research Findings

While comprehensive clinical studies specifically targeting this compound are scarce, emerging research highlights its potential:

  • Neuropharmacological Studies :
    • A study investigating structurally similar compounds reported significant interactions with dopamine receptors, suggesting potential for developing treatments for neuropsychiatric disorders .
  • Cytotoxicity Assessments :
    • Research on phenylbutanamine derivatives has shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 and U-937 at sub-micromolar concentrations . These findings warrant further exploration into the specific effects of this compound.
  • Enzyme Interaction Studies :
    • Preliminary data from enzyme inhibition assays indicate that similar compounds may inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism . This raises questions about the metabolic implications of this compound.

Properties

IUPAC Name

4-(2,6-difluorophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-7(13)5-6-8-9(11)3-2-4-10(8)12;/h2-4,7H,5-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVOGNAMUJKUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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